molecular formula C8H15NO B6234814 7-methoxy-5-azaspiro[3.4]octane CAS No. 2624131-38-8

7-methoxy-5-azaspiro[3.4]octane

Cat. No.: B6234814
CAS No.: 2624131-38-8
M. Wt: 141.2
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Description

7-Methoxy-5-azaspiro[3.4]octane is a bicyclic compound featuring a spiro junction at the 5th position of an azetidine (four-membered nitrogen-containing ring) fused to a three-membered carbocyclic ring. The methoxy group at the 7th position introduces steric and electronic effects, influencing its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to its constrained spirocyclic framework, which can enhance metabolic stability and target selectivity compared to linear analogs. Its synthesis typically involves radical cyclization, C-H amination, and metathesis steps .

Properties

CAS No.

2624131-38-8

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-azaspiro[3.4]octane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common method involves the reaction of a ketone with an amine under acidic conditions to form the spirocyclic structure.

    Methoxylation: The introduction of the methoxy group is usually achieved through a methylation reaction. This can be done using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-methoxy-5-azaspiro[3.4]octane can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids

    Reduction: Reduced forms such as alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-methoxy-5-azaspiro[3.4]octane has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-5-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the spirocyclic structure provides rigidity, influencing its overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Spiro System Substituents Key Properties/Applications References
7-Methoxy-5-azaspiro[3.4]octane [3.4] Methoxy at C7 Potential enzyme inhibition
5-Methyl-2-oxa-7-azaspiro[3.4]octane [3.4] Methyl at C5, oxygen at C2 Unspecified biological activity
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate [3.4] Hydroxy at C7, oxa at C5, Boc group Synthetic intermediate
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane [3.4] Boc-protected amine, hydroxy at C8 High-cost pharmacological research
1-Methyl-1,6-diazaspiro[3.4]octane [3.4] Two nitrogen atoms, methyl at C1 Low-cost intermediate
7-Azaspiro[5.2]octane derivatives [5.2] Varied substituents Synthetic flexibility, larger ring

Key Observations :

  • Ring Size : The [3.4] system offers greater rigidity than [5.2] systems, favoring conformational restriction for target binding .
  • Synthetic Accessibility : Diazaspiro derivatives (e.g., 1-Methyl-1,6-diazaspiro[3.4]octane) are more cost-effective to synthesize than oxa-azaspiro compounds, which require complex protection/deprotection steps .

Physicochemical Property Predictions

Topological indices (e.g., Gourava and hyper-Gourava indices) correlate with properties like entropy and acentric factor in octane isomers .

  • Entropy (S) : The rigid [3.4] system reduces entropy compared to linear amines, enhancing thermodynamic stability.

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